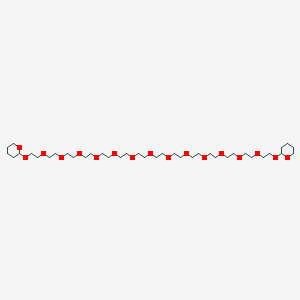
PEG15-bis-THP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PEG15-bis-THP, also known as polyethylene glycol 15-bis-tetrahydropyranyl, is a small molecule drug composed of several functional groups. It consists of a polyethylene glycol chain with 15 units of ethylene glycol and two tetrahydropyranyl groups linked together. The tetrahydropyranyl groups are cyclic ethers containing an oxygen atom in the ring structure. This combination of functional groups is designed to target specific biological processes in the body, improving solubility, stability, and reducing toxicity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PEG15-bis-THP involves the reaction of polyethylene glycol with tetrahydropyranyl groups. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent, such as N-hydroxysuccinimide esters, which react with primary amine groups to form amide bonds.
Introduction of Tetrahydropyranyl Groups: The activated polyethylene glycol is then reacted with tetrahydropyranyl groups under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the final product meets the required specifications for pharmaceutical applications .
化学反应分析
PEG15-bis-THP undergoes various chemical reactions, including:
Oxidation: The tetrahydropyranyl groups can be oxidized under specific conditions, leading to the formation of corresponding oxidation products.
Reduction: Reduction reactions can be performed on the tetrahydropyranyl groups to yield reduced products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
PEG15-bis-THP has a wide range of scientific research applications, including:
Chemistry: Used as a spacer to improve solubility and stability of compounds in solution.
Biology: Employed in the development of drug delivery systems, such as nanoparticles, liposomes, and micelles.
Medicine: Utilized in the development of drugs for the treatment of cancer and other diseases, leveraging its pharmacophore properties.
Industry: Applied in the production of biocompatible and biodegradable polymers for various industrial applications
作用机制
The mechanism of action of PEG15-bis-THP involves its interaction with specific biological targets. The polyethylene glycol chain improves solubility and stability, while the tetrahydropyranyl groups act as pharmacophores, targeting specific molecular pathways. These interactions lead to the desired therapeutic effects, such as anti-cancer activity .
相似化合物的比较
PEG15-bis-THP can be compared with other similar compounds, such as:
Polyethylene Glycol 15-bis-tetrahydrofuran: Similar in structure but contains tetrahydrofuran groups instead of tetrahydropyranyl groups.
Polyethylene Glycol 15-bis-tetrahydrothiophene: Contains tetrahydrothiophene groups, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of polyethylene glycol and tetrahydropyranyl groups, providing a balance of solubility, stability, and pharmacophore activity .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74O17/c1-3-7-52-37(5-1)54-35-33-50-31-29-48-27-25-46-23-21-44-19-17-42-15-13-40-11-9-39-10-12-41-14-16-43-18-20-45-22-24-47-26-28-49-30-32-51-34-36-55-38-6-2-4-8-53-38/h37-38H,1-36H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIRBUBTVNCKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
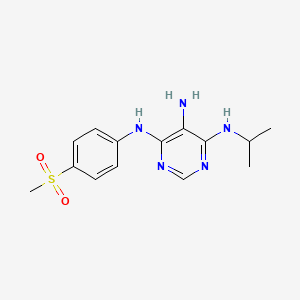
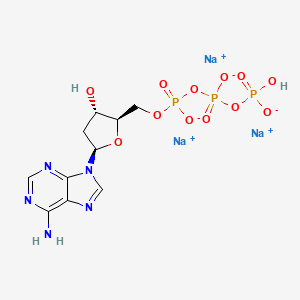

![sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate](/img/structure/B8002980.png)
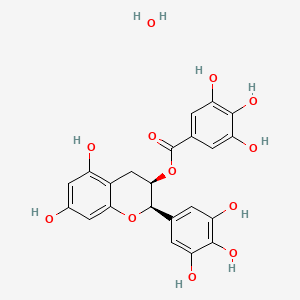
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrate;hydrochloride](/img/structure/B8003010.png)
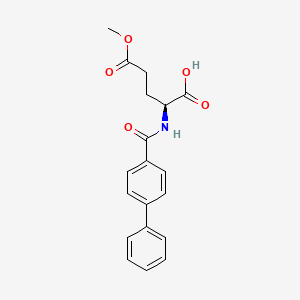
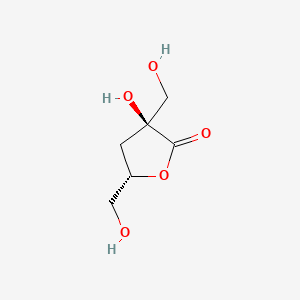

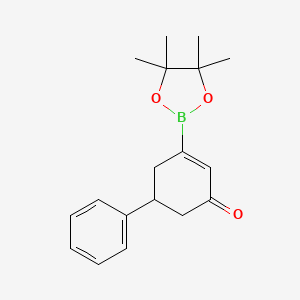
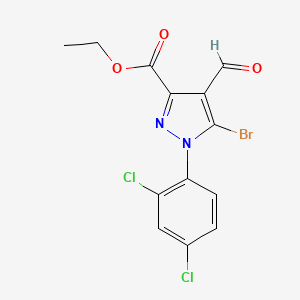
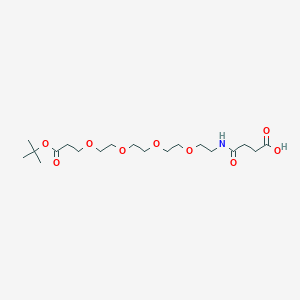
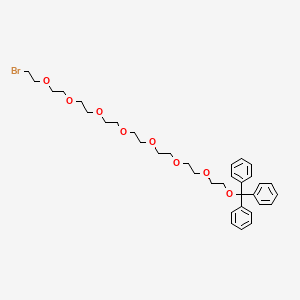
![(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid](/img/structure/B8003059.png)
